(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide
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Description
(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14092740 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various studies focus on the synthesis and characterization of pyrazine derivatives, showcasing methods to produce novel compounds with potential applications in medicinal chemistry and material science. For example, the work by Hassan et al. (2014) and Kamal El‐dean et al. (2018) demonstrates the synthesis of pyrazine derivatives with potential cytotoxic activities and the development of new heterocyclic compounds, respectively (Hassan, Hafez, & Osman, 2014); (Kamal El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018).
Potential Biological Activities
- Cytotoxic and Antibacterial Properties : Research into the biological activities of pyrazine derivatives, such as their cytotoxic and antibacterial effects, suggests potential applications in developing new therapeutic agents. Studies by Solankee et al. (2009) and Abdel-Aziz et al. (2009) have explored these aspects, indicating the broad applicability of pyrazine derivatives in pharmaceutical research (Solankee, Lad, Solankee, & Patel, 2009); (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Advanced Materials and Chemical Properties
- Material Science Applications : The study of pyrazine derivatives extends to material science, where their unique properties are harnessed for developing new materials with specific functionalities. The work by Singh and Mukherjee (2005) on bivalent nickel and copper complexes with pyrazine derivatives highlights the potential for creating materials with novel electronic and structural properties (Singh & Mukherjee, 2005).
Properties
IUPAC Name |
(4aR,7aS)-1-(cyclobutanecarbonyl)-N-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-15-14(19)17-7-6-16(13(18)10-4-3-5-10)11-8-22(20,21)9-12(11)17/h10-12H,2-9H2,1H3,(H,15,19)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETKECLVNRCATD-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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